4-Ethyl-2-vinylpyridine
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Overview
Description
4-Ethyl-2-vinylpyridine is an organic compound that belongs to the class of vinylpyridines. It features a pyridine ring substituted with an ethyl group at the fourth position and a vinyl group at the second position. This compound is of significant interest due to its versatile applications in various fields, including polymer chemistry, materials science, and pharmaceuticals.
Preparation Methods
Synthetic Routes and Reaction Conditions: 4-Ethyl-2-vinylpyridine can be synthesized through several methods. One common approach involves the condensation of 2-methylpyridine with formaldehyde, followed by dehydration of the intermediate alcohol . Another method includes the Claisen condensation reaction of ethyl 4-picolinate with sodium ethoxide, followed by reduction with hydrazine hydrate .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using the aforementioned methods, optimized for higher yields and purity. The reaction conditions are carefully controlled to ensure the efficient production of the compound.
Chemical Reactions Analysis
Types of Reactions: 4-Ethyl-2-vinylpyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like periodate and iodate.
Reduction: Reduction reactions can be carried out using hydrazine hydrate.
Substitution: Quaternization reactions with alkyl halides, such as 1-bromohexane, are common.
Common Reagents and Conditions:
Oxidizing Agents: Periodate, iodate, and bromates.
Reducing Agents: Hydrazine hydrate.
Quaternization Agents: Alkyl halides like 1-bromohexane.
Major Products:
Oxidation Products: Various oxidized derivatives depending on the oxidizing agent used.
Reduction Products: Reduced forms of the compound, such as ethylpyridine derivatives.
Quaternization Products: Quaternized polyvinylpyridines.
Scientific Research Applications
4-Ethyl-2-vinylpyridine has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 4-ethyl-2-vinylpyridine involves its interaction with various molecular targets and pathways. For instance, in polymerization reactions, the vinyl group participates in radical polymerization, leading to the formation of high molecular weight polymers . The pyridine ring can also engage in coordination with metal ions, influencing catalytic activity and stability .
Comparison with Similar Compounds
2-Vinylpyridine: Similar in structure but lacks the ethyl group at the fourth position.
4-Vinylpyridine: Similar but without the ethyl group at the fourth position.
2-Ethylpyridine: Lacks the vinyl group at the second position.
Uniqueness: 4-Ethyl-2-vinylpyridine is unique due to the presence of both the ethyl and vinyl groups, which confer distinct chemical reactivity and physical properties. This dual substitution allows for versatile applications in polymer chemistry and materials science, distinguishing it from other vinylpyridines .
Properties
Molecular Formula |
C9H11N |
---|---|
Molecular Weight |
133.19 g/mol |
IUPAC Name |
2-ethenyl-4-ethylpyridine |
InChI |
InChI=1S/C9H11N/c1-3-8-5-6-10-9(4-2)7-8/h4-7H,2-3H2,1H3 |
InChI Key |
OHAHNWHDCLIFSX-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC(=NC=C1)C=C |
Origin of Product |
United States |
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